![molecular formula C15H18Cl2N2O3 B5494896 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid, also known as DCP-LA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid is not fully understood, but it is believed to modulate various signaling pathways involved in neuroprotection and neuroinflammation. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to activate the PI3K/Akt pathway, upregulate anti-apoptotic proteins, and downregulate pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which contributes to its anti-inflammatory activity. Additionally, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been demonstrated to protect neurons from oxidative stress and apoptosis, which contributes to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has some limitations, including its relatively low potency and selectivity for specific targets.
Zukünftige Richtungen
There are several potential future directions for 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid research, including further investigation of its mechanism of action, optimization of its pharmacological properties, and exploration of its therapeutic potential in other diseases. Additionally, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid could be used as a lead compound for the development of novel neuroprotective agents.
Synthesemethoden
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylpiperazine with ethyl 2-oxo-4-phenylbutyrate in the presence of a base catalyst. The resulting intermediate is then hydrolyzed to yield 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid in high yields.
Wissenschaftliche Forschungsanwendungen
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. In Alzheimer's disease, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been demonstrated to protect dopaminergic neurons and improve motor function. In ischemic stroke, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been found to reduce brain damage and improve neurological function.
Eigenschaften
IUPAC Name |
5-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-5-4-11(10-13(12)17)18-6-8-19(9-7-18)14(20)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUJBHWVCRDJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.